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molecular formula C12H11NO5S B065805 2-(4-((2,4-Dioxothiazolidin-5-YL)methyl)phenoxy)acetic acid CAS No. 179087-93-5

2-(4-((2,4-Dioxothiazolidin-5-YL)methyl)phenoxy)acetic acid

Cat. No. B065805
M. Wt: 281.29 g/mol
InChI Key: SXAASESEPRXRTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06310069B1

Procedure details

To a stirred solution of ethyl [4-[[2,4-dioxo-1,3-thiazolidine-5-yl]methyl]phenoxy]acetate (110 g, 0.36 mol) in methanol (0.65 L) was added as solutino of Na2CO3 (200 g, 1.88 mol) in water (0.65 L) and stirred for 5 h at 25 to 30° C. After completion of the reaction, methanol was removed under reduced pressure; water was added to the residue and was acidified with hydrochlori acid. The precipitated while solid was filtered and dired to yield the title compound (80 g, 80%). mp: 181-183° C.
Quantity
110 g
Type
reactant
Reaction Step One
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
0.65 L
Type
solvent
Reaction Step One
Name
Quantity
0.65 L
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
80%

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[NH:6][C:5](=[O:7])[CH:4]([CH2:8][C:9]2[CH:21]=[CH:20][C:12]([O:13][CH2:14][C:15]([O:17]CC)=[O:16])=[CH:11][CH:10]=2)[S:3]1.C([O-])([O-])=O.[Na+].[Na+]>CO.O>[O:1]=[C:2]1[NH:6][C:5](=[O:7])[CH:4]([CH2:8][C:9]2[CH:21]=[CH:20][C:12]([O:13][CH2:14][C:15]([OH:17])=[O:16])=[CH:11][CH:10]=2)[S:3]1 |f:1.2.3|

Inputs

Step One
Name
Quantity
110 g
Type
reactant
Smiles
O=C1SC(C(N1)=O)CC1=CC=C(OCC(=O)OCC)C=C1
Name
Quantity
200 g
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
0.65 L
Type
solvent
Smiles
CO
Name
Quantity
0.65 L
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
27.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
stirred for 5 h at 25 to 30° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was removed under reduced pressure
ADDITION
Type
ADDITION
Details
water was added to the residue
CUSTOM
Type
CUSTOM
Details
The precipitated while solid
FILTRATION
Type
FILTRATION
Details
was filtered

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
O=C1SC(C(N1)=O)CC1=CC=C(OCC(=O)O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 80 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 79%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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